Cas no 6554-05-8 (Uridine, 2'-acetate)

Uridine, 2'-acetate structure
Uridine, 2'-acetate structure
Product name:Uridine, 2'-acetate
CAS No:6554-05-8
MF:C11H14N2O7
MW:286.238
CID:4111076
PubChem ID:15609252

Uridine, 2'-acetate Chemical and Physical Properties

Names and Identifiers

    • Uridine, 2'-acetate
    • (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate
    • 6554-05-8
    • SCHEMBL5561744
    • Inchi: InChI=1S/C11H14N2O7/c1-5(15)19-9-8(17)6(4-14)20-10(9)13-3-2-7(16)12-11(13)18/h2-3,6,8-10,14,17H,4H2,1H3,(H,12,16,18)/t6-,8-,9-,10-/m1/s1
    • InChI Key: MCQDRSXCGLYGLH-PEBGCTIMSA-N

Computed Properties

  • Exact Mass: 286.08010079Da
  • Monoisotopic Mass: 286.08010079Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 125Ų

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